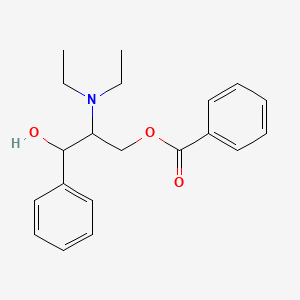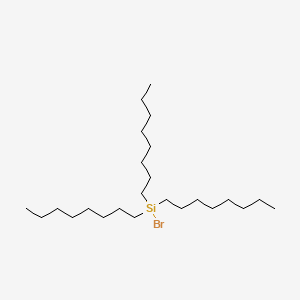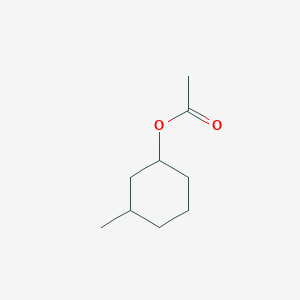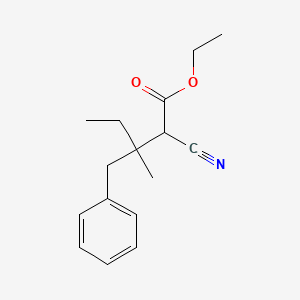
Ethyl 3-benzyl-2-cyano-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzyl-2-cyano-3-methylpentanoate is an organic compound with the molecular formula C16H21NO2. It is a nitrile and ester derivative, characterized by its complex structure which includes a benzyl group, a cyano group, and a methylpentanoate moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-benzyl-2-cyano-3-methylpentanoate can be synthesized through a multi-step process involving the reaction of ethyl sec-butylidenecyanoacetate with benzyl chloride in the presence of magnesium and dry ether. The reaction mixture is heated under reflux, and the product is isolated through a series of extractions and distillations .
Initial Reaction: Ethyl cyanoacetate is reacted with butanone in the presence of β-alanine and glacial acetic acid to form ethyl sec-butylidenecyanoacetate.
Grignard Reaction: Benzyl chloride is reacted with magnesium in dry ether to form the Grignard reagent, which is then reacted with ethyl sec-butylidenecyanoacetate.
Isolation: The reaction mixture is poured onto cracked ice and made acidic with sulfuric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-2-cyano-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group to form amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products
Oxidation: 3-benzyl-3-methylpentanoic acid.
Reduction: 3-benzyl-3-methylpentylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 3-benzyl-2-cyano-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-2-cyano-3-methylpentanoate involves its reactivity due to the presence of the nitrile and ester groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are essential for its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-benzyl-3-methylpentanoate: Lacks the cyano group, making it less reactive in certain reactions.
3-benzyl-3-methylpentanenitrile: Lacks the ester group, affecting its solubility and reactivity.
3-benzyl-3-methylpentanoic acid: Contains a carboxylic acid group instead of the ester and nitrile groups.
Uniqueness
Ethyl 3-benzyl-2-cyano-3-methylpentanoate is unique due to the presence of both nitrile and ester groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
70289-04-2 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl 3-benzyl-2-cyano-3-methylpentanoate |
InChI |
InChI=1S/C16H21NO2/c1-4-16(3,11-13-9-7-6-8-10-13)14(12-17)15(18)19-5-2/h6-10,14H,4-5,11H2,1-3H3 |
InChI Key |
NRQJBGPWJLKSHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CC=CC=C1)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
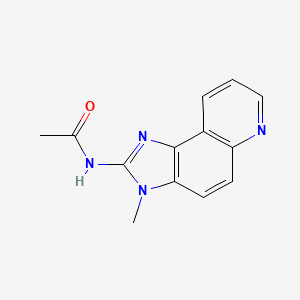

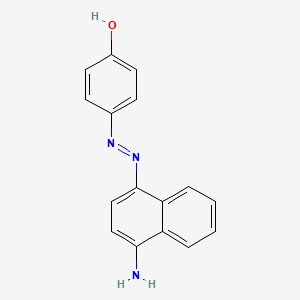
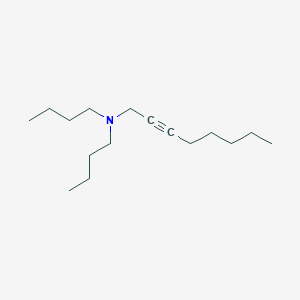
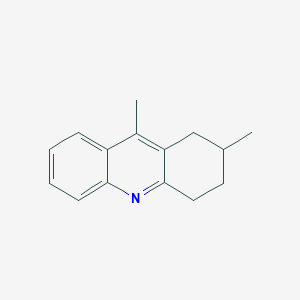
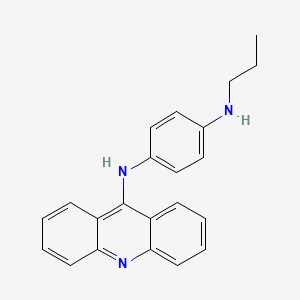

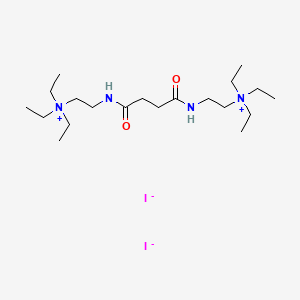
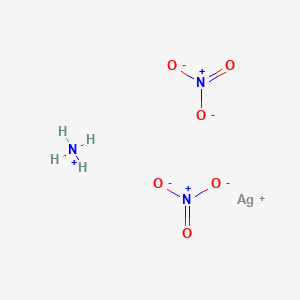
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
